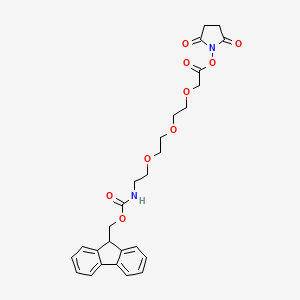

Fmoc-PEG3-CH2CO2-NHS

Overview

Description

Fmoc-PEG3-CH2CO2-NHS: is a polyethylene glycol derivative containing a 9-fluorenylmethoxycarbonyl (Fmoc) group and a N-hydroxysuccinimide (NHS) ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Biochemical Analysis

Biochemical Properties

Fmoc-PEG3-CH2CO2-NHS plays a significant role in biochemical reactions due to its ability to label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This property allows it to interact with a wide range of biomolecules, including enzymes and proteins, facilitating various biochemical interactions .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its ability to label primary amines of proteins and other amine-containing molecules . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to label primary amines of proteins and other amine-containing molecules . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG3-CH2CO2-NHS typically involves the following steps:

Fmoc Protection: The Fmoc group is introduced to protect the amine group of the polyethylene glycol derivative.

NHS Ester Formation: The NHS ester is formed by reacting the carboxyl group of the polyethylene glycol derivative with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: NHS ester reacts with primary amines at pH 7-9.

Deprotection Reactions: Fmoc group removal is achieved using piperidine in dimethylformamide (DMF).

Major Products Formed:

Amide Bonds: Formed by the reaction of NHS ester with primary amines.

Free Amine: Obtained by deprotection of the Fmoc group.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Used as a building block in solid-phase peptide synthesis.

Bioconjugation: Facilitates the attachment of polyethylene glycol to proteins and peptides to improve their solubility and stability.

Biology:

Protein Labeling: Labels primary amines of proteins for various biochemical assays.

Oligonucleotide Modification: Modifies amine-containing oligonucleotides for enhanced stability and functionality.

Medicine:

Drug Delivery: Enhances the solubility and bioavailability of therapeutic agents.

Diagnostic Imaging: Used in the development of imaging agents for diagnostic purposes.

Industry:

Mechanism of Action

Mechanism:

NHS Ester Reaction: The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the conjugation of polyethylene glycol to various biomolecules.

Fmoc Deprotection: The Fmoc group is removed under basic conditions, yielding a free amine that can participate in further conjugation reactions.

Molecular Targets and Pathways:

Primary Amines: The primary targets are the primary amines of proteins, peptides, and oligonucleotides.

Conjugation Pathways: The conjugation pathways involve the formation of stable amide bonds and the subsequent modification of biomolecules.

Comparison with Similar Compounds

Fmoc-PEG-NHS Ester: Contains a similar structure but with different polyethylene glycol chain lengths.

Fmoc-PEG-CH2CO2-NHS: Similar structure with variations in the polyethylene glycol spacer length.

Fmoc-PEG-Succinimidyl Carbonate: Contains a succinimidyl carbonate group instead of an NHS ester.

Uniqueness:

Solubility: The hydrophilic polyethylene glycol spacer in Fmoc-PEG3-CH2CO2-NHS increases its solubility in aqueous media.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O9/c30-24-9-10-25(31)29(24)38-26(32)18-36-16-15-35-14-13-34-12-11-28-27(33)37-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQZDOAYVGNJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

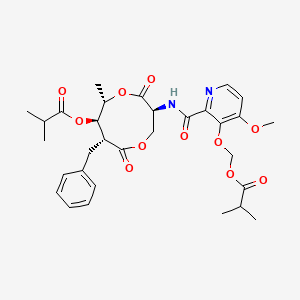

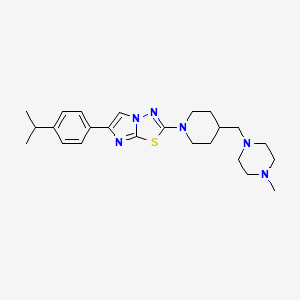

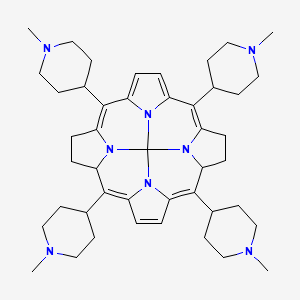

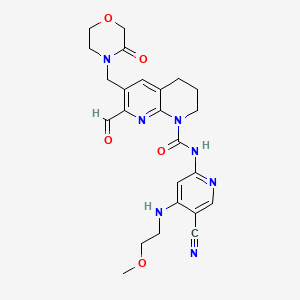

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.